molecular formula C13H15ClO5 B2595503 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate CAS No. 1622940-14-0

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate

Cat. No.: B2595503
CAS No.: 1622940-14-0
M. Wt: 286.71
InChI Key: XSHOSCHERXEKED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate typically involves the reaction of 4-chlorophenol with isobutyric anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-(4-chlorophenoxy)carbonyloxyethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-8(2)12(15)17-9(3)18-13(16)19-11-6-4-10(14)5-7-11/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOSCHERXEKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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